molecular formula C19H18N2O3 B2807009 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide CAS No. 922082-59-5

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide

Cat. No.: B2807009
CAS No.: 922082-59-5
M. Wt: 322.364
InChI Key: MEAQANSVPWYXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide is a dibenzooxazepine derivative characterized by a bicyclic core structure comprising a 1,4-oxazepine ring fused to two benzene rings. The oxazepine moiety contains one oxygen and one nitrogen atom, distinguishing it from thiazepine analogs (which replace oxygen with sulfur). The compound features a cyclopentanecarboxamide substituent at position 2 of the oxazepine ring and a ketone group at position 11. Its molecular formula is C₂₂H₂₀N₂O₃, with a theoretical molecular weight of 360.41 g/mol.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-18(12-5-1-2-6-12)20-13-9-10-16-14(11-13)19(23)21-15-7-3-4-8-17(15)24-16/h3-4,7-12H,1-2,5-6H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAQANSVPWYXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions to form the dibenzo[b,f][1,4]oxazepine core.

    Oxidation: The dibenzo[b,f][1,4]oxazepine core is then oxidized to introduce the oxo group at the 11-position. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Amidation: The final step involves the reaction of the oxidized dibenzo[b,f][1,4]oxazepine with cyclopentanecarboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the oxo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating central nervous system disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs: Oxazepine vs. Thiazepine Derivatives

The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the heterocyclic core significantly alters electronic properties and binding interactions.

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance
Target Compound Dibenzo[1,4]oxazepine Cyclopentanecarboxamide (C2) 360.41 Potential dopamine receptor antagonism
Thiazepine Derivatives Dibenzo[1,4]thiazepine Methoxybenzyl, dimethylaminopropyl 407–449 D2 dopamine receptor antagonists

Key Differences :

  • Metabolic Stability : Thiazepines with 5-oxide groups (e.g., compounds 47–49 in ) may undergo redox metabolism, whereas the oxazepine core lacks this susceptibility .

Substituent Variations: Carboxamide Functionalization

The cyclopentanecarboxamide group at position 2 distinguishes the target compound from analogs with aromatic or heterocyclic substituents.

Table 2: Substituent Comparison of Dibenzooxazepine Carboxamides
Compound (Position) Substituent Molecular Weight (g/mol) Key Properties Source
Target (C2) Cyclopentanecarboxamide 360.41 High lipophilicity (logP ~3.5*) -
8a () Phenylacetamide (C7) ~400 Aromatic π-π interactions
8c () 4-Fluorophenylacetamide ~418 Enhanced electron-withdrawing effects
Furan-2-ylmethylcarboxamide ~380 Heterocyclic solubility enhancement
Trifluoromethylbenzamide ~435 Metabolic resistance (CF₃ group)

Key Observations :

  • Lipophilicity : The cyclopentane group likely increases logP compared to polar substituents like furan-2-ylmethyl () or hydroxybenzenecarboxamide () .
  • Steric Effects : Cyclopentane’s sp³-hybridized carbons may improve receptor fit compared to planar aromatic groups (e.g., phenyl in 8a) .
Table 3: Comparative Physicochemical Data
Compound logP* Solubility (µg/mL) HRMS Data (m/z) Receptor Affinity (IC₅₀)
Target Compound ~3.5 <10 (aqueous) 361.1543 [M+H+] Not reported
8c () ~2.8 25 419.1321 [M+H+] PEX14-PEX5 inhibition
48 () ~2.1 50 421.1217 [M+H+] D2 antagonism (IC₅₀ <1 µM)
~4.0 <5 435.0982 [M+H+] Uncharacterized

Notes:

  • Synthetic Routes : The target compound’s cyclopentanecarboxamide group may require coupling reactions similar to protocols in (e.g., amide bond formation with cyclopentanecarboxylic acid) .
  • Biological Activity: Thiazepine derivatives (–3) show nanomolar affinity for D2 receptors, suggesting the oxazepine core in the target compound may retain similar activity .

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepine derivatives. This compound has garnered attention for its potential biological activities, particularly in the treatment of various central nervous system (CNS) disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique dibenzo[b,f][1,4]oxazepine core fused with a cyclopentanecarboxamide moiety. Its molecular formula is C22H23N2O2C_{22}H_{23}N_{2}O_{2}, and it has a molecular weight of approximately 357.44 g/mol. The structural characteristics contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H23N2O2C_{22}H_{23}N_{2}O_{2}
Molecular Weight357.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Formation of the dibenzo[b,f][1,4]oxazepine core : This is achieved via cyclization reactions under acidic or basic conditions.
  • Introduction of the cyclopentanecarboxamide moiety : This can be accomplished through coupling reactions with appropriate carboxylic acid derivatives.

Table 2: Synthetic Route Overview

StepReaction TypeConditions
Step 1CyclizationAcidic/Basic medium
Step 2CouplingEDCI or DCC in presence of base

This compound exhibits its biological activity primarily through interactions with neurotransmitter receptors and enzymes involved in CNS pathways. It has been identified as a selective inhibitor of the dopamine D2 receptor, which is crucial for regulating mood and behavior.

Pharmacological Effects

Research indicates that this compound may have therapeutic effects in treating conditions such as:

  • Tourette's Syndrome
  • Bipolar Disorder
  • Hyperprolactinemia

The modulation of dopamine receptor activity can lead to reduced symptoms associated with these disorders.

Case Studies and Research Findings

  • Antigiardial Activity : A study highlighted the compound's potential in exhibiting antigiardial activity with an IC50 value of 0.18 μM against Giardia duodenalis, indicating significant antiparasitic properties .
  • CNS Disorders : In preclinical trials, compounds similar to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl) demonstrated efficacy in reducing manic symptoms in animal models resembling bipolar disorder .
  • Dopamine Receptor Interaction : The compound's ability to selectively inhibit dopamine D2 receptors suggests potential applications in managing psychotic disorders by modulating dopaminergic signaling pathways .

Table 3: Summary of Biological Activities

Activity TypeDescriptionReference
AntigiardialIC50 = 0.18 μM against Giardia duodenalis
CNS DisordersEfficacy in reducing manic symptoms
Dopamine D2 InhibitionSelective interaction with dopamine receptors

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of the dibenzo[b,f][1,4]oxazepine core, followed by coupling with cyclopentanecarboxamide. Critical steps include:

  • Amidation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction efficiency, while chromatography (silica gel) or recrystallization ensures purity .
  • Temperature Control : Exothermic reactions require gradual heating (40–60°C) to prevent side-product formation .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions on the dibenzo[b,f][1,4]oxazepine core and cyclopentane ring .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities from synthetic intermediates .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability, with melting points typically >200°C for similar analogs .

Q. What preliminary biological activities have been reported for structurally related dibenzo[b,f][1,4]oxazepine derivatives?

  • Methodological Answer : Analogous compounds exhibit:

  • Anticancer Activity : Inhibition of kinases (e.g., PI3K, mTOR) via sulfonamide or carboxamide interactions, validated through cell viability assays (IC50_{50} values: 0.5–10 µM) .
  • Antimicrobial Effects : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) shows activity at 8–32 µg/mL .
  • Enzyme Inhibition : Interaction with cyclooxygenase-2 (COX-2) in inflammatory pathways, assessed via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations and tissue distribution .
  • Metabolite Identification : Incubate the compound with liver microsomes to detect active/inactive metabolites via high-resolution mass spectrometry (HRMS) .
  • Dose Optimization : Use PK/PD modeling to correlate in vitro IC50_{50} with effective in vivo doses .

Q. What computational strategies are effective for designing derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Substituent modifications (e.g., methoxy groups) improve hydrophobic interactions .
  • QSAR Modeling : Train models on bioactivity datasets to predict substituent effects on potency and off-target risks .
  • Quantum Chemical Calculations : Optimize transition states for key reactions (e.g., amidation) to guide synthetic routes .

Q. What mechanisms underlie the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies hydrolysis-prone sites (e.g., oxazepine lactam ring) via HPLC .
  • pH-Dependent Solubility : Use shake-flask method to measure solubility in buffers (pH 1–10). Amide bonds are stable at neutral pH but hydrolyze under acidic/basic conditions .
  • Excipient Compatibility : Screen with common stabilizers (e.g., mannitol, PVP) to mitigate degradation in formulation .

Q. How can structural modifications address poor aqueous solubility while retaining bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEGylated groups to enhance solubility, validated via logP measurements (target <3) .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates without altering the core structure .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase bioavailability, assessed via dynamic light scattering (DLS) and in vitro release studies .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate bioassay results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
  • Scalability : Transition from batch to flow chemistry for multi-step syntheses to improve reproducibility .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.